molecular formula C20H26N2O2 B4680471 Tert-butyl 4-(naphthalen-1-ylmethyl)piperazine-1-carboxylate CAS No. 774575-34-7

Tert-butyl 4-(naphthalen-1-ylmethyl)piperazine-1-carboxylate

Cat. No.: B4680471
CAS No.: 774575-34-7
M. Wt: 326.4 g/mol
InChI Key: WIDAMOTZCXPIRS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(naphthalen-1-ylmethyl)piperazine-1-carboxylate (CAS: 774575-34-7) is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protective group at the 1-position and a naphthalen-1-ylmethyl substituent at the 4-position of the piperazine ring . The Boc group is commonly employed in organic synthesis to protect amine functionalities during multi-step reactions, while the naphthylmethyl moiety introduces steric bulk and lipophilicity, which can influence the compound’s physicochemical properties and biological interactions. This compound is frequently utilized as an intermediate in pharmaceutical research, particularly in the synthesis of molecules targeting central nervous system disorders, antimicrobial agents, or kinase inhibitors due to piperazine’s versatility as a pharmacophore .

Properties

IUPAC Name

tert-butyl 4-(naphthalen-1-ylmethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-20(2,3)24-19(23)22-13-11-21(12-14-22)15-17-9-6-8-16-7-4-5-10-18(16)17/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDAMOTZCXPIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165171
Record name 1,1-Dimethylethyl 4-(1-naphthalenylmethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774575-34-7
Record name 1,1-Dimethylethyl 4-(1-naphthalenylmethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774575-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(1-naphthalenylmethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(naphthalen-1-ylmethyl)piperazine-1-carboxylate typically involves the reaction of naphthalen-1-ylmethylamine with tert-butyl piperazine-1-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine or sodium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 4-(naphthalen-1-ylmethyl)piperazine-1-carboxylate can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethyl piperazine-1-carboxylate derivatives, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry: Tert-butyl 4-(naphthalen-1-ylmethyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding sites and mechanisms of action of various biomolecules.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. It can be used as a scaffold for the synthesis of drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can also be employed in the formulation of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(naphthalen-1-ylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with aromatic or heteroaromatic substituents are widely explored in medicinal chemistry. Below is a detailed comparison of tert-butyl 4-(naphthalen-1-ylmethyl)piperazine-1-carboxylate with structurally analogous compounds:

Substituent Type and Electronic Effects

  • Target Compound : The naphthalen-1-ylmethyl group provides a bulky, lipophilic aromatic system. The methylene linker (-CH2-) between the naphthalene and piperazine reduces conjugation, limiting electronic effects on the piperazine ring .
  • tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate (): The nitro (-NO2) and amino (-NH2) groups create a push-pull electronic system, increasing reactivity in further functionalization steps (e.g., reduction to amines) .
  • Naphthalen-2-yl(piperazin-1-yl)methanone (): The naphthoyl group (carbonyl-linked naphthalene) allows conjugation with the piperazine ring, altering electronic distribution and hydrogen-bonding capacity compared to the target compound’s methylene linker .

Physicochemical Properties

  • Stability : Boc-protected piperazines generally exhibit stability under basic conditions but may degrade in acidic environments (e.g., simulated gastric fluid) depending on substituents .

Comparative Data Table

Compound Name Substituent Type Molecular Weight (g/mol) Key Properties Synthetic Method Biological Application
This compound (CAS: 774575-34-7) Naphthylmethyl (-CH2-C10H7) ~356.4 High lipophilicity, moderate stability Alkylation of Boc-piperazine Intermediate for hydrophobic targets
tert-Butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate () 4-CF3-phenyl ~330.3 Electron-deficient, metabolic stability Pd-catalyzed coupling Enzyme inhibitors
Naphthalen-2-yl(piperazin-1-yl)methanone () Naphthoyl (-CO-C10H7) ~294.3 Conjugated system, H-bond acceptor Acylation followed by deprotection Antimicrobial agents
tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate () Nitroaniline derivative ~364.4 Redox-active, functionalizable Cu-catalyzed amination Precursor for benzimidazoles

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(naphthalen-1-ylmethyl)piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(naphthalen-1-ylmethyl)piperazine-1-carboxylate

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